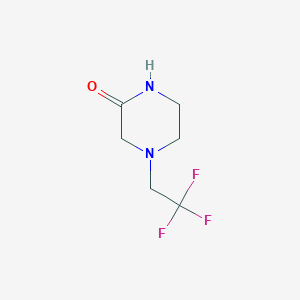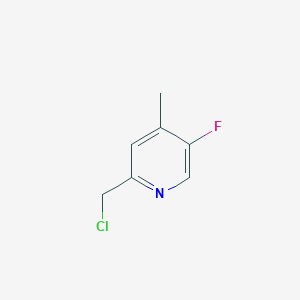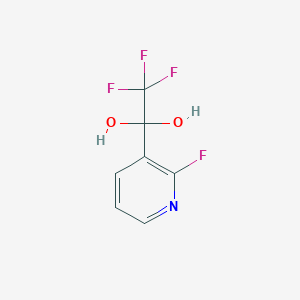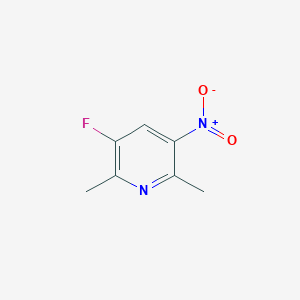
3-Fluoro-2,6-dimethyl-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2,6-dimethyl-5-nitropyridine is a fluorinated pyridine derivative. Pyridine compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 3-Fluoro-2,6-dimethyl-5-nitropyridine, often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. A common method includes the reaction of 3-bromo-2,6-dimethyl-5-nitropyridine with a fluorinating agent in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-2,6-dimethyl-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like DMF or DMSO at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 3-fluoro-2,6-dimethyl-5-aminopyridine.
Oxidation: Formation of this compound-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2,6-dimethyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of 3-Fluoro-2,6-dimethyl-5-nitropyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-nitropyridine
- 3-Fluoro-4-nitropyridine
- 2,6-Difluoro-3-nitropyridine
Comparison: 3-Fluoro-2,6-dimethyl-5-nitropyridine is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7FN2O2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
3-fluoro-2,6-dimethyl-5-nitropyridine |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(8)3-7(10(11)12)5(2)9-4/h3H,1-2H3 |
InChI-Schlüssel |
KKLKVCKZOWDCNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)C)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
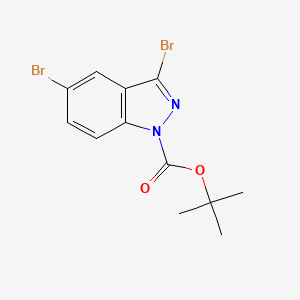

![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)

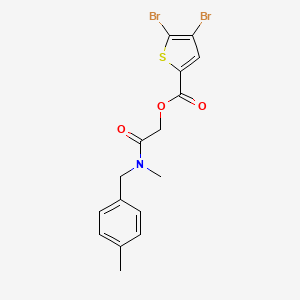
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
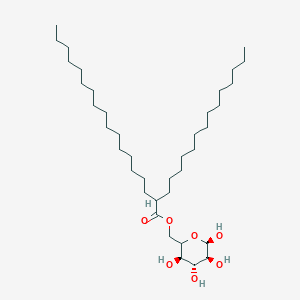
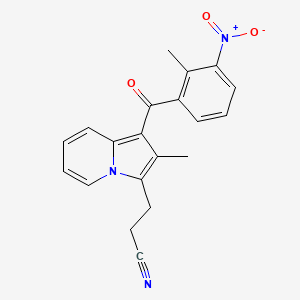
![Benzo[g]cinnoline](/img/structure/B12974435.png)
